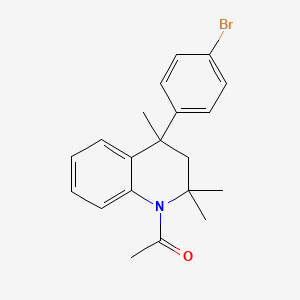
2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole, also known as MPPI, is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs.
Biochemical and Physiological Effects
2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has been shown to exhibit low toxicity in vitro and in vivo, making it a safe candidate for biological applications. In addition, 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has been shown to exhibit good solubility in organic solvents, which is important for its use in organic electronics. However, further studies are needed to fully understand the biochemical and physiological effects of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is its high thermal stability, which makes it suitable for use in high-temperature processes such as organic vapor phase deposition (OVPD). In addition, 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has been shown to exhibit good film-forming properties, which is important for its use in thin-film devices. However, one of the limitations of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is its high cost, which may limit its use in large-scale applications.
Orientations Futures
There are several future directions for the study of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole. One potential direction is the development of new synthesis methods to reduce the cost of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole production. Another direction is the investigation of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole as a potential material for organic bioelectronics, which involves the integration of organic materials with biological systems. Finally, further studies are needed to fully understand the mechanism of action of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole and its potential applications in cancer therapy and imaging.
Conclusion
In conclusion, 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is a promising chemical compound that has gained significant attention in scientific research for its potential applications in various fields. Its synthesis method has been optimized to yield high purity and yield, and it has been extensively studied for its potential as an anticancer agent and as a building block for the development of organic electronics. Further studies are needed to fully understand the biochemical and physiological effects of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole involves the reaction of 4-methylbenzaldehyde with 4-phenoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with 4-bromoaniline and copper(I) iodide to yield 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole. This synthesis method has been optimized to yield high purity and yield of 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole.
Applications De Recherche Scientifique
2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has been extensively studied for its potential applications in various fields, including optoelectronics, organic semiconductors, and biological systems. In optoelectronics, 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has been used as a building block for the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In organic semiconductors, 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has been used as a p-type semiconductor material in the development of organic solar cells and organic thin-film transistors (OTFTs). In biological systems, 2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has been investigated for its potential as an anticancer agent and as a fluorescent probe for imaging applications.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N2O2/c1-24-12-14-27(15-13-24)34-35-32(25-16-20-30(21-17-25)37-28-8-4-2-5-9-28)33(36-34)26-18-22-31(23-19-26)38-29-10-6-3-7-11-29/h2-23H,1H3,(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQCFRIIUPTOSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063316.png)
![4-bromo-2-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B5063323.png)
![2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5063324.png)

![N-(3-{[(4-chlorobenzyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5063333.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3-chlorophenyl)benzamide](/img/structure/B5063336.png)
![N-{2-[(3-hydroxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}acetamide hydrobromide](/img/structure/B5063341.png)
![5-bromo-2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5063347.png)
![3-chloro-5-(4-fluorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5063363.png)
![N~1~-(3-acetylphenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5063368.png)
![N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5063376.png)
![N-[2-(diethylamino)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5063382.png)

![4-chloro-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5063404.png)